molecular formula C13H20BrN3O4 B13905851 4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester

4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester

Cat. No.: B13905851
M. Wt: 362.22 g/mol
InChI Key: KPQDYWHBSBKWQM-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amine group, and an ethyl ester group. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Bromination: The imidazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position.

    Introduction of the Boc-Protected Amine Group: The Boc-protected amine group is introduced through a nucleophilic substitution reaction using tert-butyl carbamate and an appropriate leaving group.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

    Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water or methanol.

Major Products Formed

    Nucleophilic Substitution: Various substituted imidazole derivatives.

    Deprotection: Free amine derivatives.

    Ester Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the Boc-protected amine group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Ethyl 4-bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives such as:

    Ethyl 4-chloro-1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-bromo-1-(2-aminoethyl)-1H-imidazole-2-carboxylate: Lacks the Boc protection on the amine group.

    Ethyl 4-bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxamide: Contains a carboxamide group instead of an ester.

These compounds share similar reactivity patterns but may differ in their physical properties, reactivity, and biological activities due to the differences in their substituents.

Properties

Molecular Formula

C13H20BrN3O4

Molecular Weight

362.22 g/mol

IUPAC Name

ethyl 4-bromo-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-2-carboxylate

InChI

InChI=1S/C13H20BrN3O4/c1-5-20-11(18)10-16-9(14)8-17(10)7-6-15-12(19)21-13(2,3)4/h8H,5-7H2,1-4H3,(H,15,19)

InChI Key

KPQDYWHBSBKWQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN1CCNC(=O)OC(C)(C)C)Br

Origin of Product

United States

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